![molecular formula C10H14O4 B13693305 Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid](/img/structure/B13693305.png)
Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[222]octane-2,5-dicarboxylic acid is an organic compound with the molecular formula C10H14O4 It is a bicyclic compound, meaning it contains two fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of cyclohexadiene with maleic anhydride can yield bicyclo[2.2.2]octane derivatives, which can then be further functionalized to introduce carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]octane-2,5-dicarboxylic acid involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can affect metabolic pathways and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Similar in structure but with carboxylic acid groups at different positions.
Cubane-1,4-dicarboxylic acid: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A smaller bicyclic compound with different chemical properties.
Uniqueness
Bicyclo[2.2.2]octane-2,5-dicarboxylic acid is unique due to its specific ring structure and the position of its carboxylic acid groups. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
bicyclo[2.2.2]octane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)7-4-6-2-1-5(7)3-8(6)10(13)14/h5-8H,1-4H2,(H,11,12)(H,13,14) |
Clave InChI |
DSTILBKLGUIGAA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1CC2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
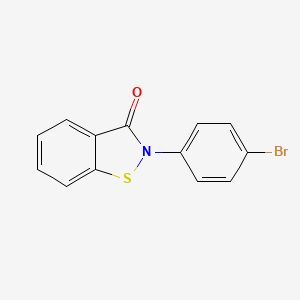
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

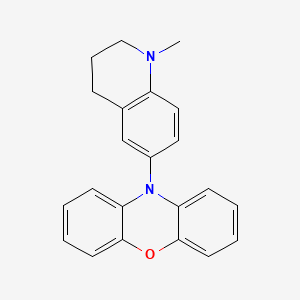
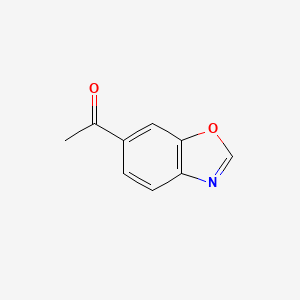
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
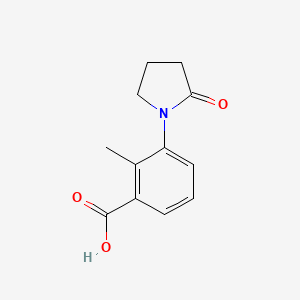
sulfane](/img/structure/B13693284.png)

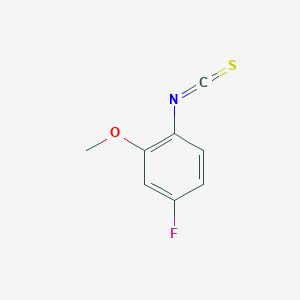
![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)

